

Roselipin 2A: A Comprehensive Spectroscopic Data Guide

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Compound of Interest

Compound Name: Roselipin 2A

Cat. No.: B15574222

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This technical guide provides an in-depth overview of the spectroscopic data for **Roselipin 2A**, a bioactive glycolipid isolated from the fungus *Gliocladium roseum*. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of the general workflow for spectroscopic analysis of natural products.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data has been instrumental in determining the molecular formula of **Roselipin 2A** as $C_{42}H_{74}O_{15}$. The observed mass-to-charge ratio is consistent with this formula, providing a fundamental piece of data for its structural characterization.

Parameter	Observed Value
Molecular Formula	$C_{42}H_{74}O_{15}$
Ionization Mode	Positive
Adduct	$[M+H]^+$
m/z	819

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of **Roselipin 2A** was elucidated primarily through extensive NMR studies.

Roselipin 2A is the 6''-O-acetyl derivative of Roselipin 1A. The following tables present the ^1H and ^{13}C NMR chemical shift assignments for Roselipin 1A, which serves as the foundational data for understanding the spectrum of **Roselipin 2A**. The expected shifts due to the acetylation at the 6''-position in **Roselipin 2A** are noted where applicable. The numbering of the atoms for the fatty acid, mannose, and arabinitol moieties is based on the established literature.

^1H NMR Spectroscopic Data of Roselipin 1A (in CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
Fatty Acid			
2-CH ₃	1.83	s	
3	5.65	d	9.5
4	2.55	m	
4-CH ₃	1.05	d	6.8
5	3.55	dd	8.0, 2.5
6	1.75	m	
6-CH ₃	0.85	d	6.8
7	5.10	d	9.5
8	2.40	m	
8-CH ₃	1.00	d	6.8
9	3.65	dd	8.0, 2.5
10	1.70	m	
10-CH ₃	0.83	d	6.8
11	5.15	d	9.5
12	2.45	m	
12-CH ₃	1.03	d	6.8
13	3.70	m	
14	1.55	m	
14-CH ₃	0.88	d	6.8
15	1.25	m	
16	1.40	m	
16-CH ₃	0.86	d	6.8

17	1.15	m	
18	1.25	m	
18-CH ₃	0.85	d	6.8
19	1.10	m	
20	0.88	t	7.4
D-Mannose			
1"	4.75	d	1.5
2"	3.95	dd	3.5, 1.5
3"	3.75	dd	9.0, 3.5
4"	3.60	t	9.0
5"	3.50	m	
6"a	3.70	dd	12.0, 2.5
6"b	3.65	dd	12.0, 5.5
D-Arabinitol			
1'a	4.20	dd	11.5, 3.0
1'b	4.05	dd	11.5, 6.0
2'	3.90	m	
3'	3.75	m	
4'	3.80	m	
5'a	3.70	dd	11.0, 4.0
5'b	3.60	dd	11.0, 6.5

Note: For **Roselipin 2A**, the protons at the 6"-position of the mannose moiety would be expected to shift downfield due to the deshielding effect of the acetyl group.

^{13}C NMR Spectroscopic Data of Roselipin 1A (in CDCl_3)

Position	δ (ppm)
Fatty Acid	
1	168.0
2	128.0
3	140.0
4	40.0
4-CH ₃	16.5
5	75.0
6	42.0
6-CH ₃	17.0
7	126.0
8	138.0
8-CH ₃	16.0
9	74.0
10	41.5
10-CH ₃	17.5
11	127.0
12	139.0
12-CH ₃	16.2
13	78.0
14	35.0
14-CH ₃	14.5
15	30.0
16	38.0

16-CH ₃	19.5
17	28.0
18	33.0
18-CH ₃	19.0
19	25.0
20	11.0
2-CH ₃	12.5
D-Mannose	
1"	100.5
2"	71.0
3"	72.5
4"	68.0
5"	74.0
6"	62.0
D-Arabinitol	
1'	66.0
2'	72.0
3'	73.0
4'	70.0
5'	64.0

Note: For **Roselipin 2A**, the carbon at the 6"-position of the mannose moiety would be expected to shift downfield, and the C-5" would shift slightly upfield. Additionally, signals for the acetyl group (C=O at ~170 ppm and CH₃ at ~21 ppm) would be present.

Experimental Protocols

The spectroscopic data for Roselipins were acquired using standard, high-resolution instrumentation.

NMR Spectroscopy

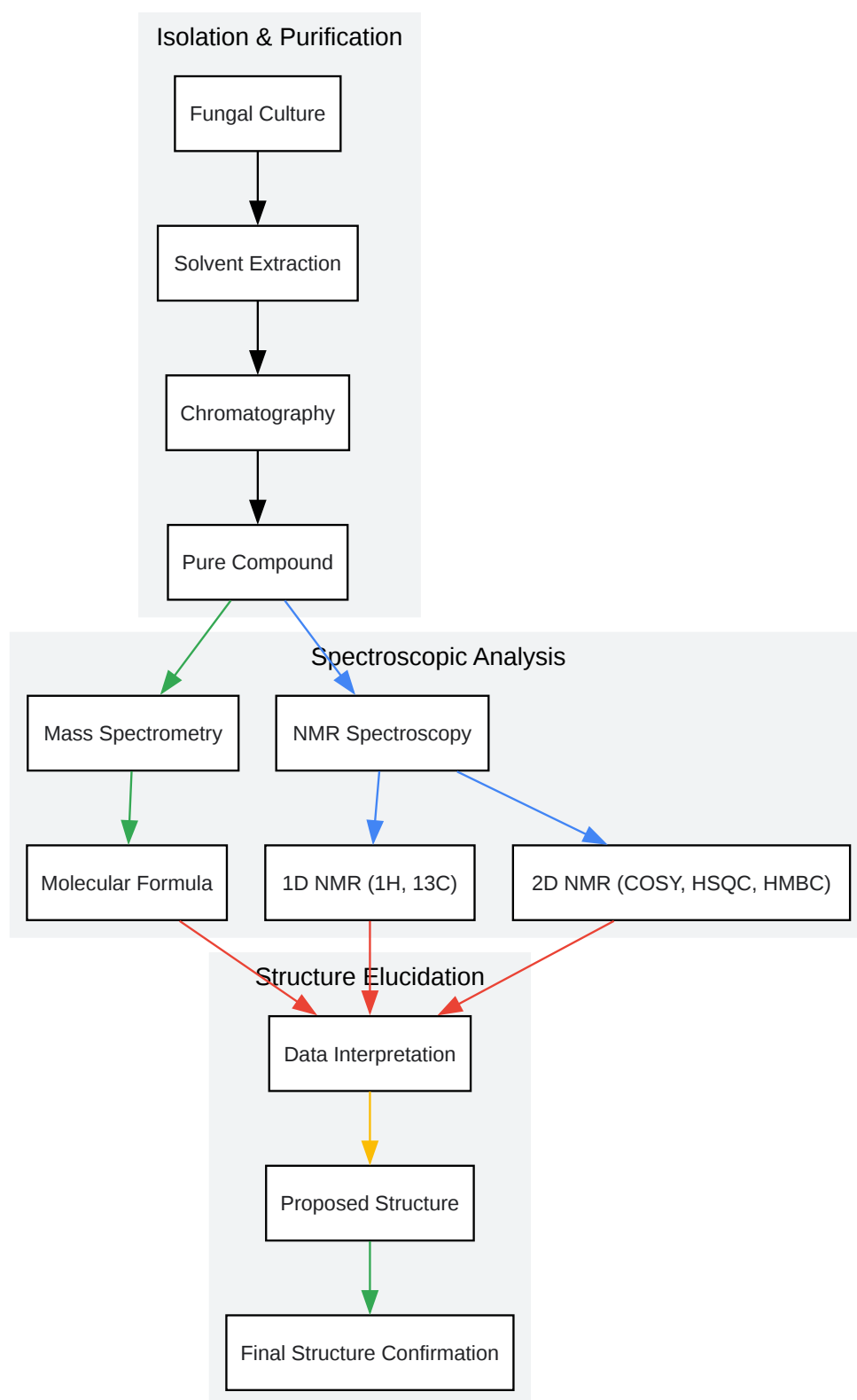
NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δH 7.26 and δC 77.0). Standard 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments were performed to enable the complete assignment of all proton and carbon signals.

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. Samples were introduced via direct infusion or liquid chromatography (LC). The data was acquired in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic data acquisition and structure elucidation of a novel natural product like **Roselipin 2A**.



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Caption: Workflow for Natural Product Structure Elucidation.

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